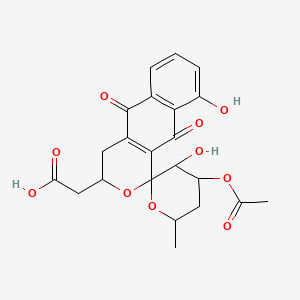
2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide is a complex organic compound with a unique structure that includes a pyrimidine ring, piperidine moiety, and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Introduction of Functional Groups: The methoxy, methylthio, and piperidinyl groups are introduced through nucleophilic substitution reactions, often using reagents like methanol, methylthiol, and piperidine.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The methoxy and piperidinyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Methanol, piperidine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of nitro groups yields amines.
Wissenschaftliche Forschungsanwendungen
2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar core structure but lacking the additional functional groups.
4,6-Dimethyl-2-pyrimidinamine: Another analog with methyl groups at positions 4 and 6.
2-Amino-4,6-dimethylpyrimidine: Similar to the above but with an amino group at position 2.
Uniqueness
2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
57259-21-9 |
|---|---|
Molekularformel |
C16H29BrN4O2S |
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
N,N-diethyl-4-methoxy-6-(1-methylpiperidin-4-yl)oxy-5-methylsulfanylpyrimidin-2-amine;hydrobromide |
InChI |
InChI=1S/C16H28N4O2S.BrH/c1-6-20(7-2)16-17-14(21-4)13(23-5)15(18-16)22-12-8-10-19(3)11-9-12;/h12H,6-11H2,1-5H3;1H |
InChI-Schlüssel |
LSUWLHBSEMVJAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC(=C(C(=N1)OC2CCN(CC2)C)SC)OC.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)






![6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14611090.png)






